5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

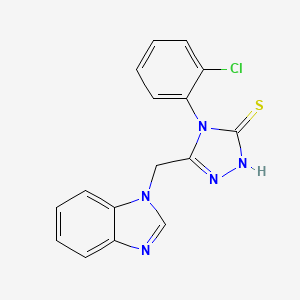

5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a triazole ring, which is further substituted with a chlorophenyl group and a thione group.

Properties

IUPAC Name |

3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5S/c17-11-5-1-3-7-13(11)22-15(19-20-16(22)23)9-21-10-18-12-6-2-4-8-14(12)21/h1-8,10H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVACQGZNZEPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole with a suitable aldehyde to form an intermediate, which is then reacted with a triazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, a study highlighted that 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Good |

| Compound B | Escherichia coli | Moderate |

| Compound C | Enterobacter aerogenes | Moderate |

Anticancer Potential

Triazole derivatives are also explored for their anticancer properties. A study showed that compounds similar to This compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction .

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines at micromolar concentrations. The mechanism involves the disruption of cellular pathways critical for cancer cell survival.

Fungicidal Properties

The compound's structure suggests potential fungicidal activity. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. Research has indicated that This compound could be effective against several plant pathogens .

Table 2: Fungicidal Efficacy Against Common Plant Pathogens

| Pathogen | Efficacy Level |

|---|---|

| Fusarium spp. | High |

| Botrytis cinerea | Moderate |

| Rhizoctonia solani | Moderate |

Mechanism of Action

The mechanism by which 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. The benzimidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the thione group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

- 3-(benzimidazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

- 3-(benzimidazol-1-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

Uniqueness

Compared to similar compounds, 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity

Biological Activity

5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole-thiols, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, particularly its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN5S. Its structure features a triazole ring and a thiol group, which are critical for its biological activity. The presence of the benzodiazole moiety enhances its pharmacological profile by facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antibacterial and antifungal properties. For instance, studies have shown that derivatives of triazole-thiols demonstrate moderate to significant activity against various microorganisms. In a comparative study, several synthesized triazole-thiol derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound of interest was found to have comparable activity to standard antibiotics .

| Compound | Microorganism | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| This compound | S. aureus | 18 mm |

Antioxidant Activity

The antioxidant potential of triazole-thiols is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that this compound exhibited significant radical scavenging activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 12.5 |

| ABTS Scavenging | 15.0 |

Anticancer Activity

Emerging studies suggest that the compound may possess anticancer properties. In vitro evaluations against various cancer cell lines revealed that it inhibits cell proliferation with IC50 values indicating moderate efficacy. For example, in tests against colon carcinoma (HCT116) and breast cancer (T47D) cell lines, the compound showed promising results with IC50 values ranging from 27.3 µM to 43.4 µM .

The biological activity of triazole derivatives is often linked to their ability to interact with specific enzymes and receptors in biological systems. The thiol group in the compound can form disulfide bonds or participate in redox reactions that may enhance its biological effects. Additionally, the triazole ring can engage in hydrogen bonding with enzyme active sites, facilitating inhibition or modulation of enzymatic activity .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole-thiol derivatives for their antimicrobial and anticancer activities. Among these derivatives, the compound was highlighted for its balanced profile of efficacy against both bacterial pathogens and cancer cell lines .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of precursors such as hydrazine derivatives and substituted isothiocyanates. A common method includes:

- Reacting 2-chlorobenzyl isothiocyanate with 1H-1,3-benzodiazole-1-ylmethyl hydrazine in ethanol or DMF under reflux (60–100°C).

- Cyclization is catalyzed by bases like KOH or NaOH, followed by acidification to precipitate the product .

- Purification via recrystallization (e.g., in ethanol or acetic acid) or column chromatography yields the final compound.

Q. How is the compound characterized structurally?

Key techniques include:

- ¹H-NMR : Assigns protons on the triazole ring (δ 7.8–8.2 ppm), benzodiazole (δ 7.2–7.6 ppm), and chlorophenyl groups (δ 7.0–7.5 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~385) and purity .

- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% error .

Q. What solvent systems are optimal for studying its stability?

The compound is stable in aprotic solvents (e.g., DMSO, DMF) but degrades in protic solvents like water or methanol under acidic/basic conditions. Storage recommendations:

- Short-term : Dissolved in DMSO at −20°C.

- Long-term : As a lyophilized solid under inert gas (argon/nitrogen) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Predict intermediates and transition states to identify energy-efficient pathways.

- Screen catalysts (e.g., Bleaching Earth Clay at pH 12.5) to reduce side reactions .

- Example: Molecular docking studies (AutoDock Vina) align the compound’s thiol group with target enzyme active sites, guiding synthetic modifications .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

A comparative study of analogs reveals:

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter ligand-receptor kinetics .

- Purity thresholds : LC-MS purity >98% is critical; impurities >2% (e.g., unreacted hydrazine) can skew IC₅₀ values .

- Target specificity : Off-target interactions (e.g., with serum albumin) must be ruled out via competitive binding assays .

Q. What strategies improve yield in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

- Heterogeneous catalysis : Using PEG-400 with Bleaching Earth Clay (pH 12.5) enhances regioselectivity in thiol alkylation .

- Continuous flow reactors : Minimize intermediate degradation in large-scale production .

Q. How does solvatochromism inform its photophysical properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320 nm in ethanol vs. 335 nm in DMSO) indicate:

- Polarity-dependent transitions : The thiol group’s electron-withdrawing effect stabilizes excited states in polar solvents.

- Applications: Design as a fluorescent probe for cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.